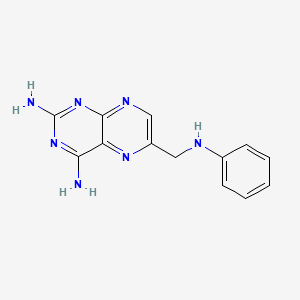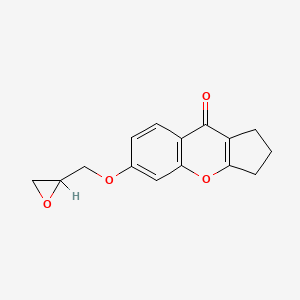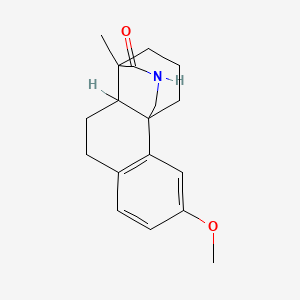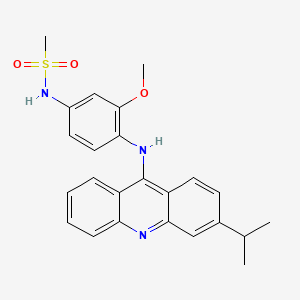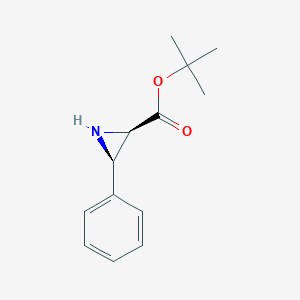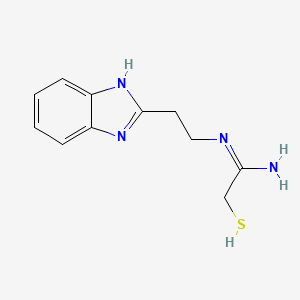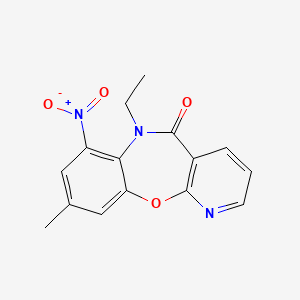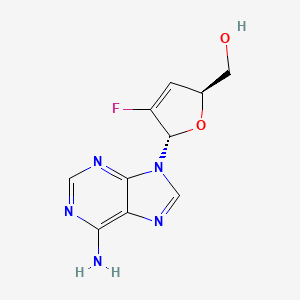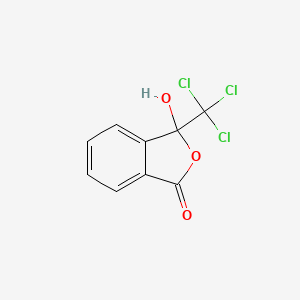
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one is an organic compound characterized by the presence of a trichloromethyl group attached to a benzofuranone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one typically involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C. This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired benzofuranone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted benzofuranones.
Substitution: Various substituted benzofuranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one involves its interaction with various molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3h)-one: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.
3-Hydroxy-3-(methyl)-2-benzofuran-1(3h)-one: Contains a methyl group instead of a trichloromethyl group.
3-Hydroxy-3-(chloromethyl)-2-benzofuran-1(3h)-one: Features a chloromethyl group in place of the trichloromethyl group.
Uniqueness
3-Hydroxy-3-(trichloromethyl)-2-benzofuran-1(3h)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions and potentially more potent in biological assays .
Propiedades
Número CAS |
2902-71-8 |
|---|---|
Fórmula molecular |
C9H5Cl3O3 |
Peso molecular |
267.5 g/mol |
Nombre IUPAC |
3-hydroxy-3-(trichloromethyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C9H5Cl3O3/c10-9(11,12)8(14)6-4-2-1-3-5(6)7(13)15-8/h1-4,14H |
Clave InChI |
QOYSPUANDGEOID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


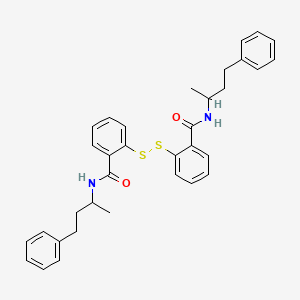
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
